2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is a heterocyclic aromatic compound, and its synthesis has been reported in scientific literature. One method involves the reaction of 2,6-dimethylpyridine with tetrafluorobromomethane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). PubChem, National Institutes of Health: )
While the specific research applications of 2-bromo-6-methyl-4-(trifluoromethyl)pyridine are limited in available literature, its chemical structure suggests potential applications in various areas of scientific research:
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C₇H₅BrF₃N and a molecular weight of 240.02 g/mol. It is identified by the CAS Number 451459-17-9 and features a pyridine ring substituted with bromine, methyl, and trifluoromethyl groups. Its structural complexity allows for various chemical interactions and applications in organic synthesis and material science. The compound has a topological polar surface area of 12.9 Ų, indicating its potential for forming hydrogen bonds, although it has no hydrogen bond donors .
This compound is primarily studied for its role in bromination reactions, particularly in understanding regioselectivity in unsymmetrical dimethylated pyridines. Research has shown that the presence of nitrogen in the pyridine ring can influence the reactivity and selectivity of bromination processes, providing insights into reaction mechanisms and organic synthesis strategies . The compound's unique substituents allow it to participate in various nucleophilic substitution reactions, making it a versatile building block in synthetic chemistry.
Although specific biological activities of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine are less documented, compounds with similar structures have been studied for their potential pharmacological effects. Pyridine derivatives often exhibit antimicrobial and anti-inflammatory properties, suggesting that this compound may also possess biological activity worth exploring . Further research is needed to elucidate its specific interactions with biological systems.
Synthesis of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine can be achieved through several methods:
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine finds applications in various fields:
Interaction studies involving 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine focus on its reactivity with nucleophiles and electrophiles in organic reactions. Understanding these interactions helps chemists predict behavior in various synthetic pathways and develop more efficient synthetic methodologies .
Several compounds share structural similarities with 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, which can provide insights into its uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Bromo-6-(difluoromethyl)-4-(trifluoromethyl)pyridine | 1806770-83-1 | 0.94 |
2-Bromo-4-(difluoromethyl)-6-(fluoromethyl)pyridine | 1805201-88-0 | 0.92 |
2-Bromo-4-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)pyridine | 951231-26-8 | 0.88 |
2-Bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine | 1806003-00-8 | 0.87 |
(6-Bromo-4-(trifluoromethyl)pyridin-2-yl)methanol | 488850-66-4 | 0.86 |
The uniqueness of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine lies in its specific arrangement of substituents, which influences its chemical reactivity and potential applications compared to these similar compounds .